Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDZRGGALVURAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the transesterification of β-keto esters, which can be achieved using catalysts such as iron sulfate or copper sulfate . The reaction conditions often include moderate temperatures and the use of solvents like tert-butanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Development
Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate has been explored as a potential therapeutic agent due to its ability to modulate biological pathways. One notable area of research involves its interaction with nuclear receptors, particularly NURR-1, which plays a critical role in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Case Study: NURR-1 Modulation
A study indicated that compounds similar to this compound could enhance NURR-1 expression, potentially offering therapeutic benefits for conditions characterized by reduced NURR-1 activity, such as neurodegenerative disorders .
Antioxidant Properties
Research has demonstrated that derivatives of this compound exhibit antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. The ability to scavenge free radicals suggests potential applications in treating diseases where oxidative stress is a contributing factor.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:
- Michael Additions : The compound can act as a Michael acceptor due to the presence of the carbonyl group, facilitating the formation of more complex molecules.
| Reaction Type | Example Products |
|---|---|
| Michael Addition | Various α,β-unsaturated carbonyls |
| Cycloaddition | Formation of azetidine derivatives |
Asymmetric Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds. This is particularly relevant in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry.
Summary of Research Findings
A summary table encapsulating key findings from recent studies on this compound is presented below:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Cores
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 170838-83-2)
- Molecular Formula: C₁₉H₂₇NO₅
- Molecular Weight : 349.42 g/mol
- Key Substituents : A 3-(1-ethoxyethoxy) group introduces additional steric bulk and ether-based solubility compared to the parent compound.
- Applications : Serves as a chiral side chain in docetaxel synthesis, leveraging its stereochemistry for antitumor activity .
- Stability : The ethoxyethoxy group enhances solubility in polar solvents but may reduce thermal stability due to increased steric strain.
tert-Butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate (CAS 1881329-99-2)
- Molecular Formula: C₁₆H₂₀FNO₃
- Molecular Weight : 293.34 g/mol
- Key Substituents : A 4-fluorobenzyl group at the 2-position and a 4-oxo moiety.
- Reactivity : The electron-withdrawing fluorine atom may enhance electrophilic reactivity at the β-lactam carbonyl.
- Applications : Positional isomerism (2-substituted vs. 4-substituted phenyl) alters binding affinity in biological targets, though specific pharmacological data remain unpublished .
Pyrrolidine-Based Analogues
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Key Differences : The five-membered pyrrolidine ring reduces ring strain, improving stability but sacrificing the β-lactam’s inherent reactivity.
- Applications : Used in peptide mimetics and kinase inhibitors, highlighting the trade-off between stability and functional versatility .
Data Table: Comparative Analysis
Key Research Findings
Steric and Electronic Effects: The ethoxyethoxy group in CAS 170838-83-2 improves solubility but may hinder crystallization, complicating purification .
Ring Size and Stability :
- Azetidine derivatives exhibit higher reactivity due to ring strain, whereas pyrrolidine analogues (e.g., CAS 1186654-76-1) prioritize metabolic stability .
Stereochemical Impact :
- The (3R,4S) configuration in CAS 170838-83-2 is critical for docetaxel’s microtubule-binding activity, underscoring the importance of chirality in azetidine-based therapeutics .
Biological Activity
Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate, a compound classified within the azetidine family, has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications, focusing on its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.39 g/mol. The compound features a tert-butyl group , a phenyl group , and an oxocarboxylate moiety , which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.39 g/mol |
| Functional Groups | Tert-butyl, Phenyl, Carbonyl |
| Solubility | Moderate in organic solvents |
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) , an enzyme critical in neurotransmission. AChE inhibitors are particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate AChE activity suggests potential therapeutic applications in cognitive disorders.
Antimicrobial and Antitumor Properties
Preliminary studies have highlighted the antimicrobial and antitumor properties of this compound. It has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent. The presence of the phenyl group is believed to enhance its interaction with biological targets, which may contribute to its cytotoxic effects.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against human colorectal cancer cells, suggesting that it could be a promising lead compound for further development in oncology .
- Mechanism of Action : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cell proliferation and apoptosis. These studies suggest that the compound may induce apoptosis through caspase activation pathways .
- Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions. Variations in synthetic routes can lead to derivatives with enhanced biological activities or selectivity towards specific targets.
Future Directions
Given its promising biological profile, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of the compound in a physiological context.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves ring-closing reactions or coupling of azetidine precursors with tert-butyl protecting groups. For example, analogous syntheses of tert-butyl-protected azetidines use Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) or DCC (N,N'-dicyclohexylcarbodiimide) to facilitate carbamate formation . Temperature control (e.g., ice-cooled or room temperature) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate) and purification via silica gel chromatography or recrystallization can improve yields to >70% .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and azetidine ring protons (δ 3.0–4.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and coupling patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures, particularly for resolving azetidine ring puckering and substituent orientations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₇NO₃: calc. 255.12, obs. 255.11) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency Response : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How can impurities be removed during the purification of this compound?
- Methodology :
- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:1 to 4:1) removes unreacted starting materials and byproducts .
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to isolate high-purity crystals (>98%) .
Advanced Research Questions
Q. How does stereoelectronic control influence the reactivity of this compound in ring-opening reactions?
- Methodology :
- Computational Studies : DFT (Density Functional Theory) calculations predict regioselectivity in nucleophilic attacks on the azetidine ring. For example, the electron-withdrawing tert-butyl group stabilizes transition states at the carbonyl oxygen .
- Experimental Validation : Compare reaction outcomes (e.g., with Grignard reagents or amines) under varying temperatures and solvents (THF vs. DCM) to map steric/electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for azetidine derivatives like this compound?
- Methodology :
- Meta-Analysis : Cross-reference biological assays (e.g., enzyme inhibition or cytotoxicity) using standardized protocols (e.g., IC₅₀ determination in triplicate) .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing phenyl with pyridyl) to isolate structure-activity relationships (SAR) .
Q. How can reaction pathways be optimized to scale up synthesis without compromising enantiomeric purity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric hydrogenation or alkylation steps to maintain >99% ee .
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions during Boc protection/deprotection .
Q. What are the environmental impacts of this compound, and how can waste be minimized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
